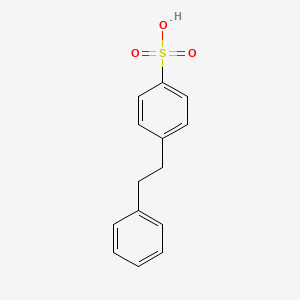

4-(2-Phenylethyl)benzene-1-sulfonic acid

Description

4-(2-Phenylethyl)benzene-1-sulfonic acid is a sulfonic acid derivative characterized by a benzene ring substituted with a sulfonic acid group (-SO₃H) at position 1 and a 2-phenylethyl group (-CH₂CH₂C₆H₅) at position 2. The phenylethyl substituent introduces aromaticity and hydrophobic properties, while the sulfonic acid group confers strong acidity and water solubility. This compound is structurally related to surfactants, dyes, and intermediates in organic synthesis, where its amphiphilic nature enables applications in emulsification, catalysis, or drug formulation .

Properties

CAS No. |

46924-75-8 |

|---|---|

Molecular Formula |

C14H14O3S |

Molecular Weight |

262.33 g/mol |

IUPAC Name |

4-(2-phenylethyl)benzenesulfonic acid |

InChI |

InChI=1S/C14H14O3S/c15-18(16,17)14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11H,6-7H2,(H,15,16,17) |

InChI Key |

DECMMTHRTGFACW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=CC=C(C=C2)S(=O)(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

A. Alkylbenzene Sulfonic Acids

- Dodecylbenzene Sulfonic Acid (ABS Acid)

- Structure: 4-(Tridecan-3-yl)benzene-1-sulfonic acid (C₁₈H₃₀O₃S).

- Key Differences: A long aliphatic chain (C₁₂) instead of a phenylethyl group.

- Properties: Lower acidity (pKa ~1.8) due to electron-donating alkyl chains; higher critical micelle concentration (CMC: ~0.1 mM) compared to aromatic-substituted analogs. Used widely in detergents and industrial surfactants .

B. Azo-Substituted Benzene Sulfonic Acids

- 4-{2-[4-(Phenylamino)phenyl]diazen-1-yl}benzene-1-sulfonic Acid Structure: Azo group (-N=N-) linking two aromatic rings. Key Differences: Azo functionality imparts vivid coloration and higher molar absorptivity.

- 4-[(Z)-(2-Chloro-4-hydroxyphenyl)diazenyl]benzene-1-sulfonic Acid

C. Heterocyclic-Substituted Benzene Sulfonic Acids

- 4-(5-Methyl-3-phenylisoxazol-4-yl)benzene-1-sulfonic Acid

Physicochemical Properties

| Compound | Molecular Weight | Solubility (H₂O) | pKa | Key Applications |

|---|---|---|---|---|

| 4-(2-Phenylethyl)benzene-1-sulfonic acid | 278.34 g/mol | Moderate | ~1.5 | Surfactants, organic synthesis |

| Dodecylbenzene sulfonic acid | 348.48 g/mol | Low | ~1.8 | Detergents, emulsifiers |

| 4-{2-[4-(Phenylamino)phenyl]diazen-1-yl}benzene-1-sulfonic acid | 367.39 g/mol | Insoluble | ~1.3 | Dyes, toxicological studies |

| 4-(5-Methyl-3-phenylisoxazol-4-yl)benzene-1-sulfonic acid | 315.34 g/mol | High | ~1.4 | Pharmaceuticals |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.